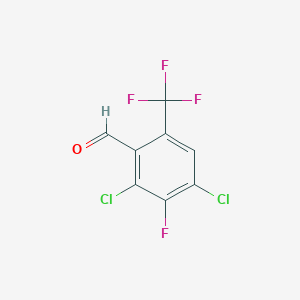

![molecular formula C18H15N3O5 B2420654 methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate CAS No. 870604-54-9](/img/structure/B2420654.png)

methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a benzenecarboxylate group, which is a benzene ring attached to a carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring and the benzenecarboxylate group. The methoxycarbonyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzimidazole ring might participate in aromatic substitution reactions, while the carboxylate group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar methoxycarbonyl and carboxylate groups might increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Optimization

- Optimization of Synthesis : Jun (2006) explored the synthesis of 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole, using methyl 4-amino-3-methylbenzoate as the starting point. This study highlighted an optimized synthetic procedure with lower cost and higher yield, suggesting potential for large-scale manufacturing (Jun, 2006).

Biological Activity and Antineoplastic Potential

- Antineoplastic and Antifilarial Agents : A research by Ram et al. (1992) synthesized a series of compounds including methyl 5-carbamoyl-1H-benzimidazole-2-carbamates, demonstrating significant growth inhibition in L1210 cells and in vivo antifilarial activity. This points towards the potential application of these compounds in cancer and parasitic infection treatments (Ram et al., 1992).

Application in Heterocyclic System Synthesis

- Preparation of Heterocyclic Systems : Selič et al. (1997) prepared derivatives like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, which were used for synthesizing various heterocyclic systems. This shows the compound's utility in synthesizing complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).

Catalytic Applications

- Catalysis in Methoxycarbonylation : Dahnum et al. (2019) explored the catalytic application of ZIF-7, a material containing benzimidazole, in the methoxycarbonylation of aniline. This study revealed its effectiveness as a catalyst, demonstrating a novel application in chemical synthesis (Dahnum et al., 2019).

Fluorescent Properties and Applications

- Fluorescent Properties : Rangnekar and Rajadhyaksha (1986) investigated the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, studying their fluorescent properties. This indicates the potential use of these compounds in applications requiring fluorescence, like imaging or diagnostics (Rangnekar & Rajadhyaksha, 1986).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-25-16(23)12-6-4-3-5-11(12)15(22)10-7-8-13-14(9-10)20-17(19-13)21-18(24)26-2/h3-9H,1-2H3,(H2,19,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTYAJJUJSKINW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)

![N-benzyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2420575.png)

![N-(3-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2420576.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2420582.png)

![4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid](/img/structure/B2420585.png)

![N,N'-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B2420586.png)

![Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2420588.png)

![2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2420589.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2420591.png)